![molecular formula C17H13FN2O2S B2779024 Methyl 2-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate CAS No. 1206990-75-1](/img/structure/B2779024.png)

Methyl 2-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

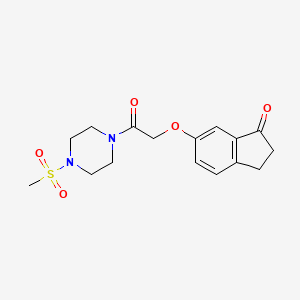

Chemical Synthesis and Reactions

Research on related chemical structures and reactions provides insights into the potential utility of Methyl 2-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate in chemical synthesis. For example, the preparation and reactions of 2-Isocyanato-2-alkenoates, which are obtained by the perrhenate-catalyzed decomposition of 2-azidoalkanoates, demonstrate the compound's relevance in synthesizing Z- or Boc-protected 2,3-didehydroamino acid esters and Diels-Alder adducts (Effenberger, Kühlwein, & Baumgartner, 1994). Additionally, the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate through continuous-flow diazotization highlights advanced methodologies in chemical synthesis that could be applicable to the synthesis of Methyl 2-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate, emphasizing the potential to inhibit parallel side reactions (Yu et al., 2016).

Pharmacological Potential

Studies on compounds with structural similarities provide a glimpse into the pharmacological possibilities. For instance, the design, synthesis, and antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptors underscore the relevance of such chemical structures in developing anti-cancer agents (Youssef et al., 2020). This suggests that Methyl 2-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate could be investigated for similar pharmacological activities.

Material Science and Luminescent Properties

Research into the synthesis and properties of derivatives of benzoic acids, such as the study on 4-(5-aryloxazolyl-2)benzoates, provides insights into the potential applications of Methyl 2-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate in material science, particularly in developing substances with unique spectral and luminescent properties (Krasovitskii, Shershukov, & Volkov, 1986).

Mecanismo De Acción

Target of Action

The primary targets of Methyl 2-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate are specific sodium ion (Na+) channel sites on the nerve membrane . These channels play a crucial role in the generation and conduction of nerve impulses.

Mode of Action

Methyl 2-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate interacts with its targets by binding to the sodium ion channels on the nerve membrane . This binding affects the membrane potential by reducing the passage of Na+ through these channels . As a result, the generation and conduction of nerve impulses are blocked .

Biochemical Pathways

The compound’s action primarily affects the neuronal signaling pathways . By blocking the sodium ion channels, it disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses. This disruption leads to a decrease in nerve excitability, thereby blocking the generation and conduction of sensory nerve impulses .

Result of Action

The molecular and cellular effects of Methyl 2-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate’s action result in the temporary elimination of local sensation, mainly pain sensation . This is achieved by reversibly blocking the generation and conduction of sensory nerve impulses .

Propiedades

IUPAC Name |

4-(2,3-dimethylphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2S/c1-11-5-3-7-15(12(11)2)20-10-13(9-19)23(21,22)17-14(18)6-4-8-16(17)20/h3-8,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDBMVLHXAVBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2778941.png)

![7-(hydroxymethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2778942.png)

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2778948.png)

![5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide](/img/structure/B2778954.png)